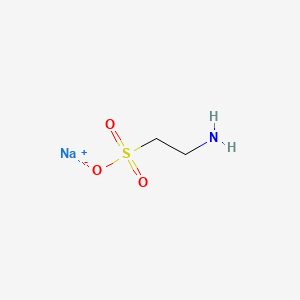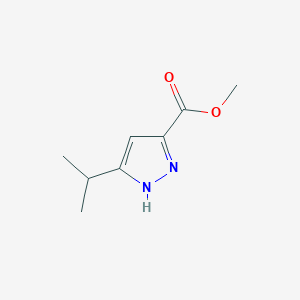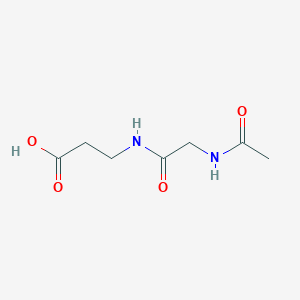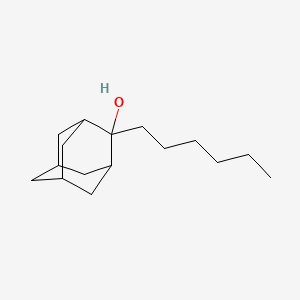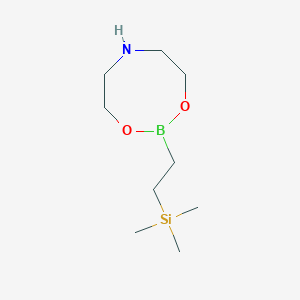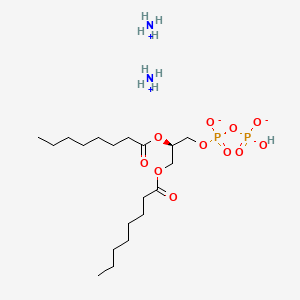
Pyrophosphate de dioctanoylglycérol, sel d'ammonium
Vue d'ensemble
Description
Dioctanoylglycerol pyrophosphate ammonium salt is a phospholipid compound that is commonly found in plants and yeast. It is formed during the phosphorylation of phosphatidic acid with the help of phosphatidic acid kinase. This compound is an anionic phospholipid with a pyrophosphate group attached to dioctanoylglycerol. It plays a significant role in lipid signaling pathways and has been found in various organisms including plants, Saccharomyces cerevisiae, and Escherichia coli .
Applications De Recherche Scientifique
Dioctanoylglycerol pyrophosphate ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying lipid signaling pathways.
Biology: Investigated for its role in cellular signaling and homeostasis.
Industry: Utilized in the production of specialized lipids and as a standard in analytical techniques such as thin-layer chromatography and high-performance liquid chromatography
Mécanisme D'action
Target of Action
It’s known that similar compounds like diacylglycerol pyrophosphate (dgpp) are involved in novel signaling pathways in organisms like plants, saccharomyces cerevisiae, and escherichia coli .
Biochemical Pathways
Dioctanoylglycerol Pyrophosphate Ammonium Salt is suggested to play a role in triggering homeostatic cellular responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioctanoylglycerol pyrophosphate ammonium salt is synthesized through the phosphorylation of dioctanoylglycerol. The reaction involves the use of phosphoric acid derivatives under controlled conditions. The process typically requires the removal of solvents such as chloroform and the addition of water or buffer followed by sonication to obtain the final product .
Industrial Production Methods
Industrial production of dioctanoylglycerol pyrophosphate ammonium salt involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The compound is often stored in concentrated solutions in chloroform to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
Dioctanoylglycerol pyrophosphate ammonium salt undergoes various chemical reactions including:
Dephosphorylation: Catalyzed by enzymes such as DGPP phosphatase, converting it to phosphatidate.
Hydrolysis: Involving the breakdown of the pyrophosphate group under acidic or basic conditions
Common Reagents and Conditions
Phosphoric Acid Derivatives: Used in the phosphorylation process.
Enzymes: Such as DGPP phosphatase for dephosphorylation.
Major Products
Phosphatidate: Formed through dephosphorylation.
Glycerol Derivatives: Resulting from hydrolysis reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
Diacylglycerol pyrophosphate: Similar in structure but with different acyl chain lengths.
Phosphatidic Acid: A precursor in the synthesis of dioctanoylglycerol pyrophosphate.
Lysophosphatidic Acid: Another signaling lipid with distinct biological functions
Uniqueness
Dioctanoylglycerol pyrophosphate ammonium salt is unique due to its specific acyl chain length and its role in a novel lipid signaling pathway. Its ability to act as a signaling lipid and its involvement in various biological processes make it distinct from other similar compounds .
Propriétés
IUPAC Name |
diazanium;[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O11P2.2H3N/c1-3-5-7-9-11-13-18(20)27-15-17(16-28-32(25,26)30-31(22,23)24)29-19(21)14-12-10-8-6-4-2;;/h17H,3-16H2,1-2H3,(H,25,26)(H2,22,23,24);2*1H3/t17-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPNJXYONHGAON-ZEECNFPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H44N2O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6039687 | |
| Record name | Dioctanoylgycerol pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6039687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474943-13-0 | |
| Record name | Dioctanoylgycerol pyrophosphate ammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474943130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioctanoylgycerol pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6039687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIAMMONIUM 1,2-DIOCTANOYL-SN-GYCEROPYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9C60400UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


